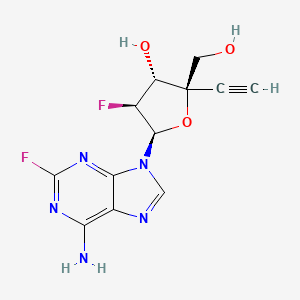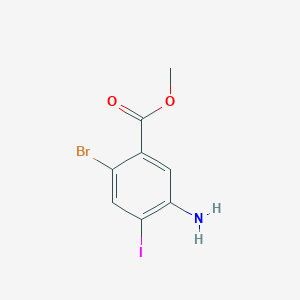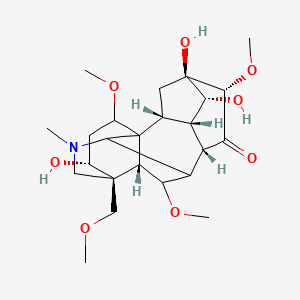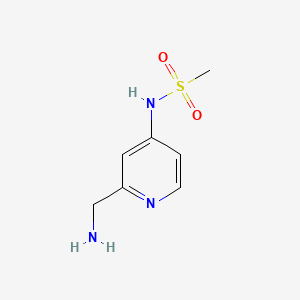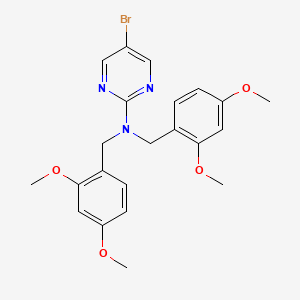
3-Methoxycyclopentanecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxycyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a methoxy group at the third position and an aldehyde group at the first position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting from Cyclopentanone: One common synthetic route involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form 3-methoxycyclopentanone, followed by oxidation to introduce the aldehyde group.
From Cyclopentene: Another method involves the epoxidation of cyclopentene to form cyclopentene oxide, which is then reacted with methanol to introduce the methoxy group, followed by oxidative cleavage to form the aldehyde.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: 3-Methoxycyclopentane-1-carbaldehyde can be oxidized to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or halides (Cl⁻, Br⁻) are used in substitution reactions.
Major Products Formed:
Oxidation: 3-Methoxycyclopentane-1-carboxylic acid or its esters.
Reduction: 3-Methoxycyclopentanol.
Substitution: Substituted methoxycyclopentanes.
Wissenschaftliche Forschungsanwendungen
3-Methoxycyclopentane-1-carbaldehyde finds applications in various scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism by which 3-methoxycyclopentane-1-carbaldehyde exerts its effects depends on the specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the biological context.
Vergleich Mit ähnlichen Verbindungen
3-Methylcyclopentane-1-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
Cyclopentyl methyl ether: A related ether compound without the aldehyde group.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3-methoxycyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-9-7-3-2-6(4-7)5-8/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
PDEMFRXOVRYNJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC(C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15363785.png)
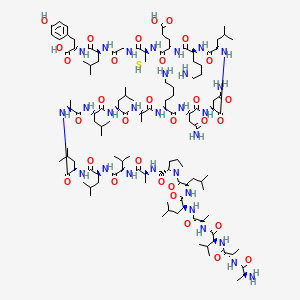
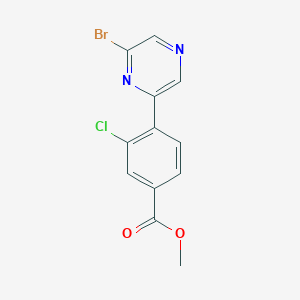

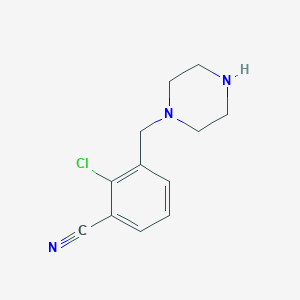
![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
